molecular formula C24H20N2O4S B2878699 3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868377-27-9

3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2878699
CAS RN: 868377-27-9
M. Wt: 432.49
InChI Key: GSHILXJRXHAIOU-IZHYLOQSSA-N
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Description

3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its biological activity, and it has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound can serve as a synthon in the synthesis of heterocyclic compounds, which are crucial in drug development. Its structure is conducive to Sonogashira cross-coupling reactions, a key step in constructing complex organic molecules .

Anticancer Research

The benzamide moiety and the trimethoxy group present in the compound suggest potential anticancer properties. It could be used to synthesize derivatives that target specific cancer cell lines, as seen in similar compounds with triazole derivatives .

Biological Activity Studies

Compounds with a similar structure have shown a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. This compound could be used to explore new biological activities and develop novel therapeutic agents .

Agricultural Chemistry

Similar compounds have been used as nitrification inhibitors in agriculture. This compound could be investigated for its efficacy in improving fertilizer utilization and reducing environmental impact .

properties

IUPAC Name

3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-5-12-26-18-11-10-15-8-6-7-9-17(15)22(18)31-24(26)25-23(27)16-13-19(28-2)21(30-4)20(14-16)29-3/h1,6-11,13-14H,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHILXJRXHAIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

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